molecular formula C9H10FNO2 B1333679 (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine CAS No. 306934-88-3

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine

Cat. No.: B1333679
CAS No.: 306934-88-3
M. Wt: 183.18 g/mol
InChI Key: JNFVSJNYOFOUDD-UHFFFAOYSA-N
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Description

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a chemical compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine typically involves the reaction of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. Detailed studies are conducted to elucidate these mechanisms and identify potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of a fluorine atom and a benzodioxin ring.

Biological Activity

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO2C_{10}H_{10}FNO_2, with a molecular weight of approximately 197.21 g/mol. The compound features a benzodioxin core with a fluorine atom at the 6-position and an amine group attached through a methyl linkage at the 8-position. This unique structure influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various signaling pathways and protein targets. Notably, it has been shown to interact with mitogen-activated protein kinase 10 (MAPK10) , which plays a crucial role in neuronal differentiation and neuroprotection. The compound's ability to modulate MAPK signaling pathways suggests potential applications in treating neurodegenerative diseases .

Key Mechanisms:

  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The benzodioxin moiety may undergo electrophilic aromatic substitution.
  • Protein Interaction : Binds to specific proteins involved in cellular signaling related to neuronal function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects :
    • Modulation of neuronal differentiation.
    • Neuroprotective properties against various stressors.
    • Potential involvement in the regulation of amyloid-beta precursor protein signaling during neuronal differentiation.
  • Interactions with Biological Macromolecules :
    • Evidence suggests that it binds to MAPK10, influencing processes such as neuronal proliferation and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
6-Fluoro-2,4-dihydro-1,3-benzodioxinDihydro derivative of benzodioxinPotentially different pharmacological properties
N-(6-fluoro-4H-benzodioxin) methylamine hydrochlorideHydrochloride salt formEnhanced solubility and stability
1-(6-fluoro-4H-benzodioxin) methylamineVariation in substitution patternsDifferent biological activity profiles

This comparison highlights the distinct characteristics of this compound that may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • Neuroprotection Studies : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating MAPK signaling pathways .
  • Drug Development Applications : Ongoing research is exploring its use as a lead compound for developing new therapeutics aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to influence amyloid precursor protein processing is particularly noteworthy.
  • Toxicology Assessments : Initial assessments indicate that while some derivatives exhibit cytotoxicity, this compound itself shows promise as a non-carcinogenic agent .

Properties

IUPAC Name

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFVSJNYOFOUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CN)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381600
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-88-3
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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